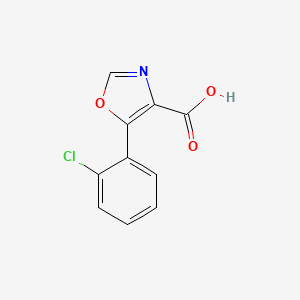

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

CAS No.: 255876-53-0

Cat. No.: VC2425180

Molecular Formula: C10H6ClNO3

Molecular Weight: 223.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 255876-53-0 |

|---|---|

| Molecular Formula | C10H6ClNO3 |

| Molecular Weight | 223.61 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |

| Standard InChI Key | IGBCIBWBDFNAQC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Cl |

Introduction

Structural Characteristics

Chemical Identity

5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is characterized by its heterocyclic oxazole core, which contains both nitrogen and oxygen atoms in a five-membered ring. The compound has a molecular formula of C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol. Its structure features a 2-chlorophenyl group attached to the oxazole ring at the 5-position and a carboxylic acid functional group at the 4-position, creating a molecule with multiple functional sites that contribute to its chemical reactivity and potential biological activity.

Structural Identifiers

The compound possesses several standard identifiers that facilitate its identification in chemical databases and literature, as outlined in Table 1.

Table 1: Key Structural Identifiers of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 255876-53-0 |

| Molecular Formula | C₁₀H₆ClNO₃ |

| Molecular Weight | 223.61 g/mol |

| VCID | VC2425180 |

The structural arrangement of this compound contributes significantly to its chemical behavior. The presence of the 2-chlorophenyl group enhances lipophilicity, while the carboxylic acid moiety provides a site for further functionalization through various chemical reactions such as esterification or amidation.

Physical and Chemical Properties

Chemical Properties

The chemical reactivity of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety can participate in several chemical reactions:

-

Esterification: The carboxylic acid group can react with alcohols to form esters, which may be used as intermediates in synthesis pathways .

-

Amidation: Formation of amides through reaction with amines represents another important transformation pathway for this compound .

-

Reduction: The carboxylic acid group can be reduced to form alcohols using appropriate reducing agents.

-

Decarboxylation: Under specific conditions, the compound may undergo decarboxylation reactions.

The oxazole ring and chlorophenyl group also contribute to the compound's reactivity profile. The oxazole ring can participate in various transformations including electrophilic substitution reactions, while the chlorine substituent on the phenyl ring may undergo nucleophilic aromatic substitution under suitable conditions.

Synthesis Methods

Reaction Conditions

The synthesis typically requires careful control of reaction conditions, including temperature, solvent selection, and catalyst usage. Common reagents used in these syntheses include tosylmethyl isocyanide (TosMIC) for the van Leusen reaction, and various coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amidation reactions .

Analytical Characterization

Spectroscopic Analysis

Characterization of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid typically involves several spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the positions of substituents on the oxazole ring and the phenyl group.

-

Infrared (IR) Spectroscopy: This technique helps identify functional groups, with characteristic absorption bands for carboxylic acid (around 1700-1725 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching), oxazole ring, and chlorophenyl moiety.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis. High-resolution mass spectrometry can confirm the exact molecular formula.

-

X-ray Crystallography: When single crystals are available, this technique provides definitive structural confirmation, including bond lengths, angles, and three-dimensional arrangement.

Biological Activities and Applications

Research Applications

In addition to potential therapeutic applications, 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid may serve as a valuable building block in organic synthesis:

-

Scaffold Development: The compound can serve as a starting point for the development of more complex molecular architectures with enhanced or targeted biological activities.

-

Structure-Activity Relationship Studies: Modification of the carboxylic acid group through esterification or amidation provides opportunities for exploring structure-activity relationships.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties and activities of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid can be enhanced by comparing it with structural analogs. Table 2 presents a comparison of this compound with selected related oxazole derivatives.

Table 2: Comparison of 5-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid with Related Compounds

This comparison highlights how subtle changes in substitution pattern can create a family of related compounds with potentially different chemical and biological properties. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) and the attachment point to the oxazole ring significantly influence the three-dimensional structure and electronic properties of these molecules.

Isoxazole versus Oxazole

It's worth noting the distinction between oxazole and isoxazole derivatives, as both appear in the chemical literature and can sometimes be confused:

-

Oxazoles: Contain oxygen and nitrogen at the 1 and 3 positions of the five-membered ring (as in our target compound).

-

Isoxazoles: Contain adjacent oxygen and nitrogen atoms (at positions 1 and 2) in the five-membered ring, as seen in compounds like 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid .

These structural differences result in distinct chemical and biological properties, despite their similar appearances in nomenclature.

Research Gaps and Future Directions

Future Research Opportunities

These limitations present several opportunities for future research:

-

Expanded Biological Evaluation: Systematic screening against diverse biological targets could reveal novel applications.

-

Derivative Development: Creation of a library of derivatives through modification of the carboxylic acid moiety could yield compounds with enhanced properties.

-

Computational Studies: Molecular modeling and docking studies could predict interactions with biological targets and guide rational design efforts.

-

Green Chemistry Approaches: Development of environmentally friendly synthetic routes would enhance the compound's accessibility for research purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume